molecular formula C38H62O12 B1667641 Aspafilioside A CAS No. 72947-73-0

Aspafilioside A

Cat. No.: B1667641
CAS No.: 72947-73-0
M. Wt: 710.9 g/mol
InChI Key: SQWCZHHKSPFEOI-QYWFGOHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aspafilioside A (C₅₁H₈₄O₂₂) is a steroidal saponin isolated from the roots of Asparagus filicinus, a plant native to Yunnan, China, and traditionally used in Chinese medicine for its spermaticidal and cytotoxic properties . Structurally, it features a steroidal aglycone backbone linked to oligosaccharide chains, a hallmark of saponins that enhances membrane permeability and bioactivity. In vitro studies demonstrate its potent anticancer activity, particularly against hepatic and prostate cancer cell lines, with IC₅₀ values in the low micromolar range .

Properties

CAS No.

72947-73-0

Molecular Formula

C38H62O12

Molecular Weight

710.9 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(4S,5'S,6R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C38H62O12/c1-18-7-12-38(46-16-18)19(2)28-26(50-38)14-24-22-6-5-20-13-21(8-10-36(20,3)23(22)9-11-37(24,28)4)47-35-32(44)30(42)33(27(15-39)48-35)49-34-31(43)29(41)25(40)17-45-34/h18-35,39-44H,5-17H2,1-4H3/t18-,19-,20?,21?,22?,23?,24?,25+,26-,27+,28-,29-,30+,31+,32+,33+,34-,35+,36-,37-,38+/m0/s1

InChI Key

SQWCZHHKSPFEOI-QYWFGOHCSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)O)C)C)C)OC1

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)O)C)C)C)OC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

aspafilioside A
sarsasapogenin 3-O-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aspafilioside A typically involves glycosylation reactions. The process begins with the isolation of sarsasapogenin, followed by the attachment of sugar moieties through glycosidic bonds. The reaction conditions often require the use of catalysts such as glycosidases or chemical reagents like trichloroacetonitrile and Lewis acids to facilitate the formation of the glycosidic linkage .

Industrial Production Methods

Industrial production of this compound may involve the extraction of saponins from plant sources, followed by purification processes such as chromatography. Enzymatic methods using glycosidases have also been explored for large-scale production due to their efficiency and specificity .

Chemical Reactions Analysis

Types of Reactions

Aspafilioside A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like Lewis acids for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, which may exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It interacts with cell membranes, altering their permeability and stability. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Source Comparison

Steroidal saponins share a common steroidal backbone but differ in glycosylation patterns and side chains, which influence their pharmacological profiles:

Compound Source Key Structural Features
Aspafilioside A Asparagus filicinus (roots) Tetracyclic steroid with β-D-glucose and rhamnose chains
Aspafilioside B Asparagus filicinus (roots) Similar backbone; distinct glycosylation at C-3 and C-26
Dioscin Dioscorea species (tubers) Furostanol-type aglycone with α-L-rhamnose and β-D-glucose
Shatavarin VII Asparagus racemosus (roots) Spirostanol skeleton with galactose and xylose units

Pharmacological Activities and Mechanisms

Compound Key Activities Molecular Targets/Mechanisms
This compound - Cytotoxic (HepG2, PC-3)
- ACE2 inhibition (ΔG = -7.2 kcal/mol)
- Induces apoptosis via caspase-3 activation
- Binds ACE2 residues Ala 387 and His 34
Aspafilioside B - Antitumor (HepG2 in vivo)
- ACE2 inhibition (ΔG = -7.4 kcal/mol)
- Suppresses tumor growth via G0/G1 cell cycle arrest
- Interacts with SOX7 to modulate β-catenin
Dioscin - Anti-metastatic (lung cancer)
- ACE2 inhibition (ΔG = -7.5 kcal/mol)
- Upregulates connexin 43 to inhibit metastasis
- Binds ACE2 residues Asp 30 and Asp 38
Shatavarin VII - Antiviral (computational) - Binds ACE2 residues His 34 and Glu 37

Drug-Likeness and Bioavailability

  • This compound : Complies with Ro5 (molecular weight <500, LogP <5), suggesting favorable oral absorption .
  • Dioscin : Higher molecular weight (MW = 869 Da) and LogP (~2.8) limit bioavailability despite potent activity .
  • Aspafilioside B : Similar Ro5 compliance to this compound but lacks detailed pharmacokinetic data .

In Vitro vs. In Vivo Efficacy

Compound In Vitro Efficacy (IC₅₀) In Vivo Efficacy (Dose) Toxicity Profile
This compound HepG2: 2.1 μM; PC-3: 3.8 μM No reported in vivo studies Low cytotoxicity to normal cells
Aspafilioside B HepG2: 1.9 μM 5–10 mg/kg (tumor inhibition in mice) No toxicity at 10 mg/kg
Dioscin A549: 0.8 μM 10 mg/kg (anti-metastatic in mice) Mild hepatotoxicity at high doses

Key Findings and Implications

  • This compound vs. Structural differences in glycosylation may explain Aspafilioside B’s superior bioavailability .
  • ACE2 Inhibition : Dioscin and Aspafilioside B show stronger ACE2 binding (lower ΔG) than this compound, but this compound’s Ro5 compliance makes it a more viable candidate for oral formulation .
  • Mechanistic Diversity : Dioscin’s anti-metastatic action via connexin 43 contrasts with Aspafilioside B’s cell cycle modulation, highlighting structural nuances in targeting cancer pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aspafilioside A
Reactant of Route 2
Aspafilioside A

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